5-氧代-1,2,3,4-四氢-1,4-苯并二氮杂卓-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

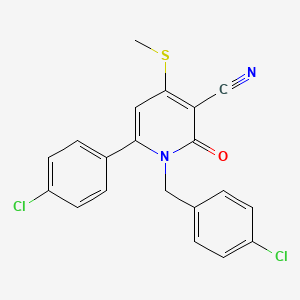

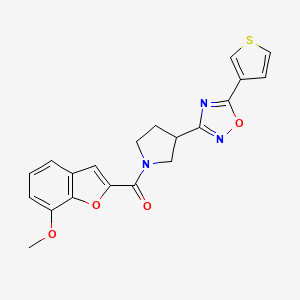

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is a compound related to the 1,4-benzodiazepine class, which is a prominent scaffold in medicinal chemistry due to its presence in various pharmacologically active molecules. These compounds are known for their central nervous system activity, including anxiolytic, anticonvulsant, and muscle relaxant properties.

Synthesis Analysis

The synthesis of related 1,4-benzodiazepine derivatives has been explored through various methods. An enantiospecific synthesis of a similar compound, methyl (S)-7-tert-butoxycarbonyl-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate, was achieved using an intermolecular displacement of an activated aryl fluoride by L-aspartic acid β-methyl ester without racemization . Another approach for synthesizing 1,4-benzodiazepine-2,5-dione derivatives, which are structurally related, utilized methyl malonylchloride and intramolecular nucleophilic substitution for ring closure . Additionally, a stereocontrolled synthesis of 5-oxo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepine derivatives was described, involving a modified Strecker reaction, reduction of α-amino nitriles, and lactamization .

Molecular Structure Analysis

The molecular structure of 1,4-benzodiazepine derivatives is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. The synthesis of these compounds often involves the formation of this core structure through cyclization reactions. The stereochemistry of the substituents on the benzodiazepine ring is crucial for the biological activity of these molecules. For instance, the synthesis of chiral 2-substituted-5-oxo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepines has been reported to provide novel scaffolds for peptidomimetic building blocks .

Chemical Reactions Analysis

Benzodiazepine derivatives undergo various chemical reactions that allow for the introduction of different functional groups, which can significantly alter their pharmacological profile. For example, acylation reactions have been used to synthesize acyl derivatives of ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid, leading to compounds with analgesic and antianxiety properties . A novel one-pot multicomponent condensation reaction has also been developed to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, demonstrating the versatility of benzodiazepine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzodiazepine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of different acyl groups can lead to variations in lipophilicity, which may affect the ability of these compounds to cross the blood-brain barrier and elicit central nervous system effects . The synthesis methods often aim to produce compounds with high purity and yield, as demonstrated by the one-pot synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which also allows for the rapid generation of diverse molecular libraries .

科学研究应用

合成与放射性配体应用

一项应用涉及合成特定的放射性配体,用于通过正电子发射断层扫描 (PET) 对中枢苯并二氮杂卓受体进行体内研究。例如,苯并二氮杂卓拮抗剂 8-氟-5,6-二氢-5-[11C]甲基-6-氧代-4H-咪唑并[1,5-a][1,4]苯并二氮杂卓-3-羧酸乙酯的合成证明了在追踪大脑中苯并二氮杂卓受体活性方面的效用 (Maziére 等人,1984 年)。

创新化学工艺

研究还专注于开发新型工业工艺来合成相关化合物,例如抗癫痫药奥卡西平。这些工艺强调消除卤代溶剂并应用环保方法 (Fuenfschilling 等人,2005 年)。

神经药理学

对 GABA(A) 受体的研究包括对 5-氧代-1,2,3,4-四氢-1,4-苯并二氮杂卓-6-羧酸甲酯等化合物的研究,有助于我们了解苯并二氮杂卓结合位点和受体的药理学。这对于开发针对神经和精神疾病的药物具有重要意义 (Hadingham 等人,1996 年)。

有机化学和肽模拟支架

苯丙氨酸和色氨酸衍生的 5-氧代-1,2,3,4-四氢-5 H -1,4-苯并二氮杂卓衍生物的立体选择性合成展示了该化合物在为肽模拟应用创建新型支架中的作用。这突出了其在设计和开发新治疗剂方面的潜力 (Herrero 等人,2003 年)。

环境影响和药物代谢

研究废水处理中奥卡西平和相关化合物的代谢产物的转化揭示了这些药物的环境持久性和潜在影响。了解它们的生物降解途径对于评估环境风险和设计更可持续的制药实践至关重要 (Kaiser 等人,2014 年)。

属性

IUPAC Name |

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-11(15)7-3-2-4-8-9(7)10(14)13-6-5-12-8/h2-4,12H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLFUGHUIREMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NCCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)